

CP 375 (Amoxicillin/Clavulanic Acid 375 mg): A Comparative Efficacy Guide

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Compound of Interest

Compound Name: CP 375

Cat. No.: B15545673

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro efficacy of **CP 375**, a combination antibiotic containing 250 mg of amoxicillin and 125 mg of clavulanic acid, against other commonly used antibiotics. The data presented is compiled from various studies and standardized testing methodologies to offer an objective overview for research and drug development purposes.

Mechanism of Action

CP 375 employs a synergistic dual-action mechanism to combat bacterial infections. Amoxicillin, a β -lactam antibiotic, inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis.^{[1][2]} Clavulanic acid is a β -lactamase inhibitor that binds to and inactivates β -lactamase enzymes produced by some bacteria.^{[1][2]} This protects amoxicillin from degradation, thereby extending its antibacterial spectrum to include many β -lactamase-producing resistant strains.^{[1][2]}

In-Vitro Efficacy: A Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for amoxicillin/clavulanic acid and a selection of comparator antibiotics against common Gram-positive and Gram-negative bacteria. MIC values indicate the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism, with

lower values signifying greater potency. The zone of inhibition is the diameter of the area around an antibiotic disc where bacterial growth is inhibited.

Table 1: Minimum Inhibitory Concentration (MIC) Data (in $\mu\text{g/mL}$)

Microorganism	Amoxicillin/Clavulanic Acid (MIC50 / MIC90)	Ampicillin (MIC50 / MIC90)	Cefuroxime (MIC50 / MIC90)	Azithromycin (MIC50 / MIC90)	Trimethoprim/Sulfamethoxazole (MIC50 / MIC90)
Staphylococcus aureus (MSSA)	0.25 / 0.5	0.25 / >32	1 / 2	0.5 / >128	0.5 / 1
Streptococcus pneumoniae	0.03 / 2	0.03 / 2	0.12 / 1	0.06 / 0.25	0.25 / 2
Haemophilus influenzae (β -lactamase positive)	1 / 2	>32 / >32	1 / 2	1 / 2	0.12 / 0.5
Moraxella catarrhalis (β -lactamase positive)	0.12 / 0.25	>32 / >32	1 / 2	\leq 0.03 / 0.06	\leq 0.12 / 0.25
Escherichia coli	4 / 16	>32 / >32	4 / >32	>128 / >128	\leq 0.12 / >32
Klebsiella pneumoniae	4 / 16	>32 / >32	8 / >32	>128 / >128	2 / >32

Data compiled from multiple sources which may have used slightly different methodologies.

Table 2: Zone of Inhibition Diameters (in mm)

Microorganism	Amoxicillin/Clavulanic Acid (20/10 µg disc)	Ampicillin (10 µg disc)	Cefuroxime (30 µg disc)	Azithromycin (15 µg disc)	Trimethoprim/Sulfamethoxazole (1.25/23.75 µg disc)
Staphylococcus aureus (MSSA)	≥20	Varies	≥18	≥18	≥16
Streptococcus pneumoniae	Varies	Varies	Varies	≥18	Varies
Haemophilus influenzae	≥20	Varies	≥20	Varies	Varies
Escherichia coli	≥18	Varies	≥18	Varies	≥16

Interpretive criteria for zone diameters can vary based on the testing guidelines (e.g., CLSI, EUCAST). The values presented are generally indicative of susceptibility.

Experimental Protocols

The in-vitro data presented in this guide are typically generated using standardized antimicrobial susceptibility testing (AST) methods. The two most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Methodology:

- **Inoculum Preparation:** A standardized suspension of the test bacterium is prepared in a saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Antibiotic Dilution:** A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For amoxicillin/clavulanic acid, a constant concentration of clavulanic acid (e.g., 2 μ g/mL as per EUCAST guidelines) or a fixed ratio (e.g., 2:1 amoxicillin to clavulanic acid as per CLSI guidelines) is maintained.
- **Inoculation:** Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- **Incubation:** The microtiter plate is incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- **Interpretation:** The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

Kirby-Bauer Disk Diffusion for Zone of Inhibition Determination

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Methodology:

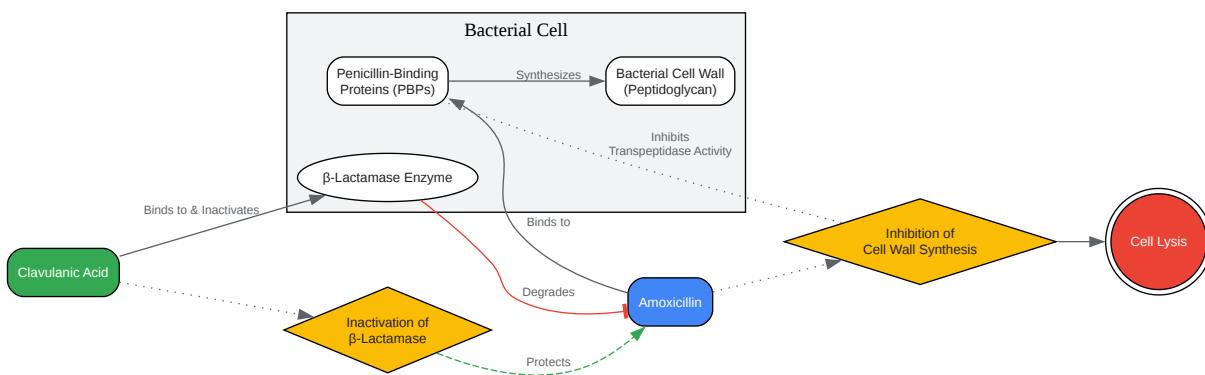
- **Inoculum Preparation:** A bacterial inoculum is prepared to the turbidity of a 0.5 McFarland standard.
- **Plate Inoculation:** A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then swabbed evenly in three directions to ensure confluent growth.
- **Disk Application:** Paper disks impregnated with a standardized concentration of the antibiotic (e.g., 20 μ g amoxicillin and 10 μ g clavulanic acid) are dispensed onto the agar surface using

sterile forceps or a dispenser.

- Incubation: The plates are inverted and incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Visualizing the Mechanisms and Workflows

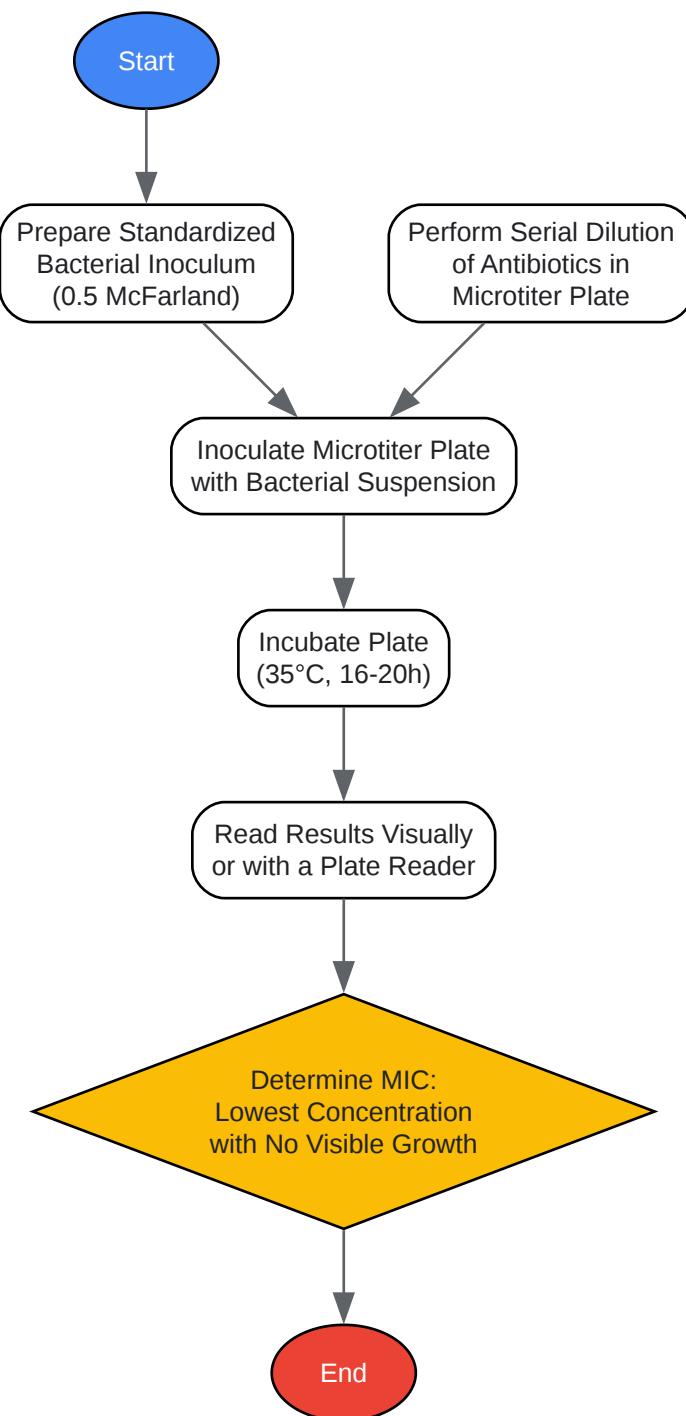
Mechanism of Action of Amoxicillin/Clavulanic Acid



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Caption: Mechanism of action of amoxicillin/clavulanic acid.

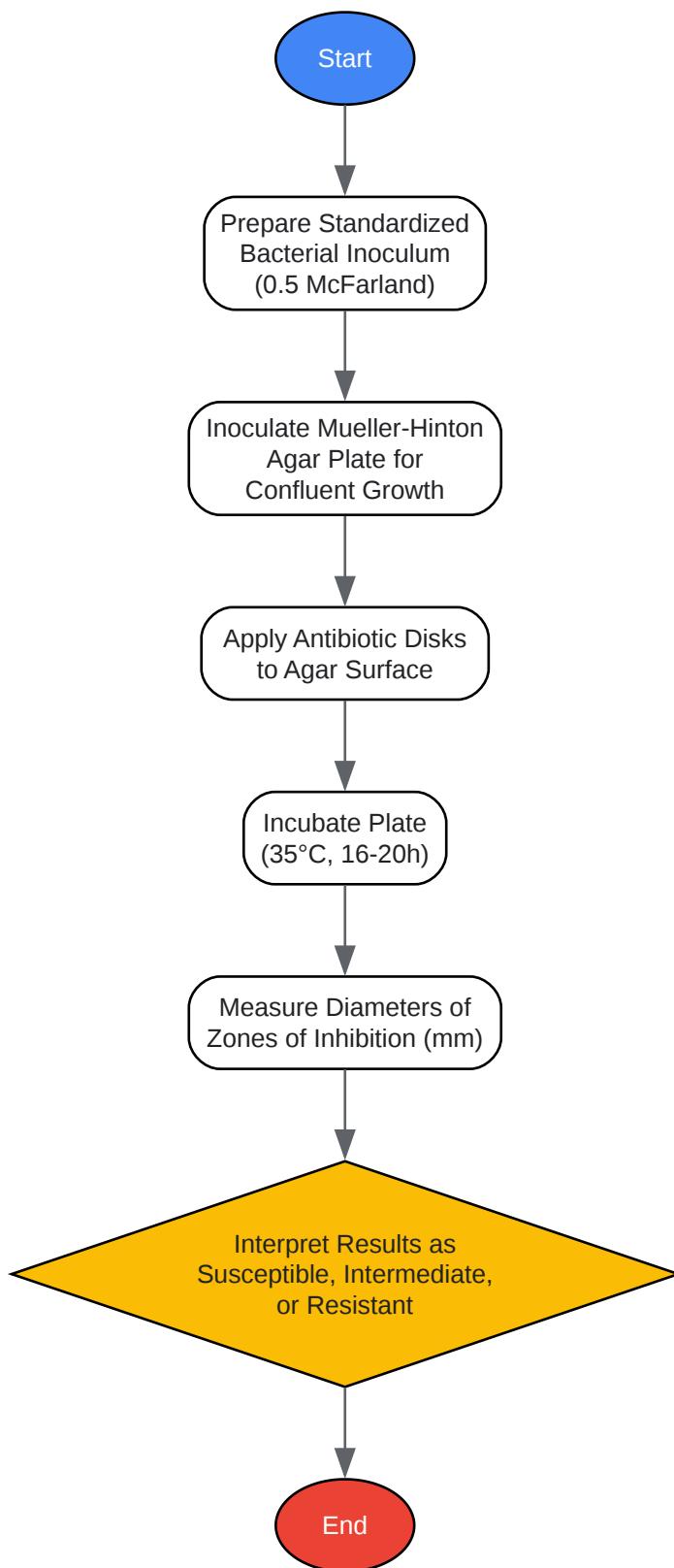
Experimental Workflow for MIC Determination



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Experimental Workflow for Disk Diffusion Test



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Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

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References

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